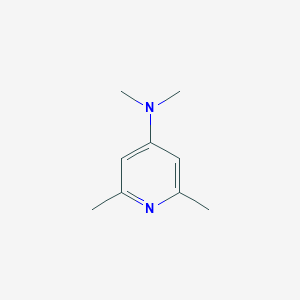
N,N,2,6-tetramethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMPA is a colorless, crystalline solid that belongs to the family of pyridine derivatives. It is a highly stable and non-toxic compound that has been extensively studied for its potential applications in various fields, including organic synthesis, electrochemistry, and biological research.
Wirkmechanismus
TMPA acts as a bidentate ligand, binding to metal ions through its nitrogen atoms. The metal-TMPA complexes formed are highly stable and have been shown to exhibit unique electronic and optical properties.
Biochemical and Physiological Effects:
TMPA has also been studied for its potential applications in biological research. It has been shown to act as an antioxidant, protecting cells from oxidative stress. Additionally, TMPA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMPA is its high stability, which makes it an ideal ligand for metal complexes. Additionally, TMPA is non-toxic and easy to handle, making it a popular choice in laboratory experiments. However, one limitation of TMPA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of TMPA. One potential area of research is the development of new metal-TMPA complexes with unique properties for use in catalysis and optoelectronics. Additionally, the potential antioxidant and enzyme-inhibiting properties of TMPA make it a promising candidate for the development of new drugs for the treatment of various diseases.
In conclusion, TMPA is a highly stable and versatile compound that has gained significant attention in the scientific community for its wide range of applications. Its ability to act as a ligand for metal complexes, as well as its potential biological properties, make it a promising candidate for future research in various fields.
Synthesemethoden
TMPA can be synthesized through several methods, including the reaction of 4-bromopyridine with trimethylamine, the reaction of 4-chloropyridine with dimethylamine, and the reaction of 4-methylpyridine with dimethylamine. The most commonly used method involves the reaction of 4-bromopyridine with trimethylamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
TMPA has been widely used in scientific research due to its ability to act as a ligand for metal complexes. It has been used in the synthesis of various metal complexes, including ruthenium and iridium complexes, which have been shown to have potential applications in catalysis, photovoltaics, and optoelectronics.
Eigenschaften
CAS-Nummer |
129384-12-9 |
|---|---|
Produktname |
N,N,2,6-tetramethylpyridin-4-amine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N,N,2,6-tetramethylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3 |
InChI-Schlüssel |
ISDZORVSNLUMDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
Synonyme |
4-Pyridinamine,N,N,2,6-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



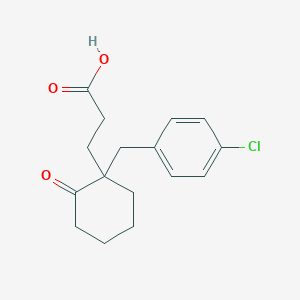
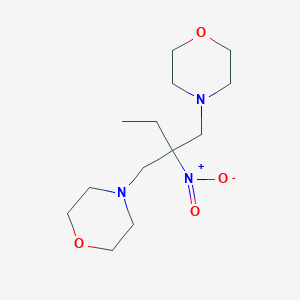
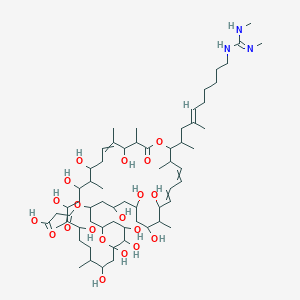
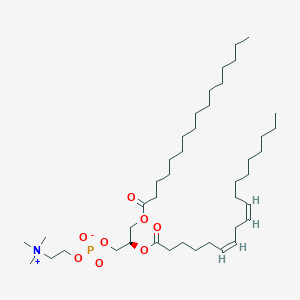
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)

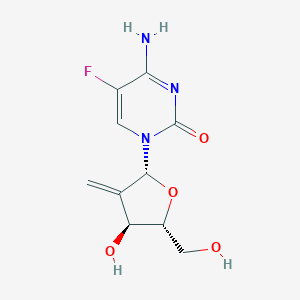
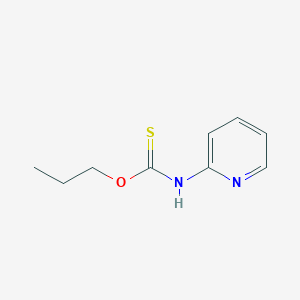

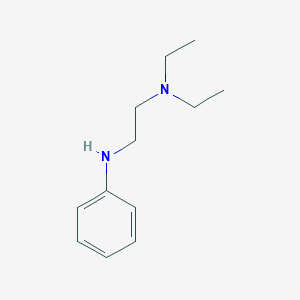
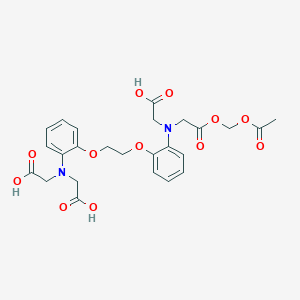
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)

![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)